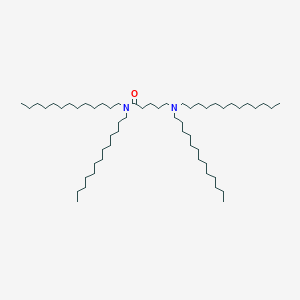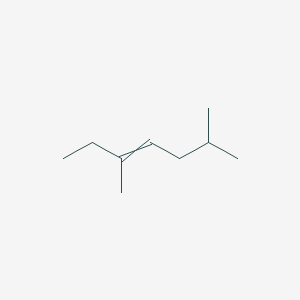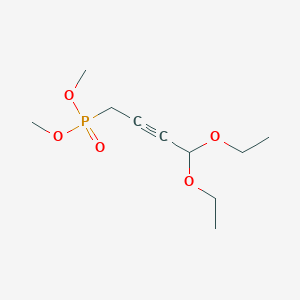
5-(Ditridecylamino)-N,N-ditridecylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ditridecylamino)-N,N-ditridecylpentanamide is a complex organic compound characterized by its unique structure, which includes long alkyl chains and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ditridecylamino)-N,N-ditridecylpentanamide typically involves the reaction of ditridecylamine with a suitable pentanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Reactants: Ditridecylamine and pentanoyl chloride.
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(Ditridecylamino)-N,N-ditridecylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The long alkyl chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-(Ditridecylamino)-N,N-ditridecylpentanamide has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: The compound is studied for its potential role in cell membrane interactions and as a model compound for lipid research.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Industry: It is used in the formulation of lubricants and anti-corrosion agents due to its long alkyl chains and stability.
Mechanism of Action
The mechanism by which 5-(Ditridecylamino)-N,N-ditridecylpentanamide exerts its effects involves its interaction with lipid bilayers and proteins. The long alkyl chains allow it to integrate into lipid membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
N,N-Ditridecylpentanamide: Similar structure but lacks the ditridecylamino group.
Ditridecylamine: Contains the amine group but lacks the amide functionality.
Pentanoyl Chloride: A precursor in the synthesis but lacks the long alkyl chains.
Uniqueness
5-(Ditridecylamino)-N,N-ditridecylpentanamide is unique due to its combination of long alkyl chains and an amide group, which imparts both hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic compounds.
Properties
CAS No. |
62746-39-8 |
|---|---|
Molecular Formula |
C57H116N2O |
Molecular Weight |
845.5 g/mol |
IUPAC Name |
5-[di(tridecyl)amino]-N,N-di(tridecyl)pentanamide |
InChI |
InChI=1S/C57H116N2O/c1-5-9-13-17-21-25-29-33-37-41-46-52-58(53-47-42-38-34-30-26-22-18-14-10-6-2)54-50-45-51-57(60)59(55-48-43-39-35-31-27-23-19-15-11-7-3)56-49-44-40-36-32-28-24-20-16-12-8-4/h5-56H2,1-4H3 |
InChI Key |
IAHQUNBDBRIOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)CCCCC(=O)N(CCCCCCCCCCCCC)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14526579.png)



![4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14526614.png)
![Pyrrolo[2,3-b]pyrrole-2,5(1H,3H)-dione, 1,6-diaminotetrahydro-](/img/structure/B14526615.png)




![2-{1-[(Oxiran-2-yl)methoxy]prop-2-en-1-yl}furan](/img/structure/B14526635.png)
silane](/img/structure/B14526637.png)

